Glyceryl tri(hexadecanoate-d31)
Overview
Description
Glyceryl tri(hexadecanoate-d31), also known as Glyceryl Tripalmitate or Tripalmitin, is a chemical compound with the empirical formula C51D93H5O6 . It has a molecular weight of 900.89 .
Physical and Chemical Properties Analysis
Glyceryl tri(hexadecanoate-d31) is a colorless solid . It has a molecular weight of 900.89 . The melting point is 64-66 °C (lit.) .Scientific Research Applications
Deuteron NMR Studies
Glyceryl tri(hexadecanoate-d31) has applications in deuteron nuclear magnetic resonance (NMR) studies. For example, Vold, Hoatson, and Subramanian (1998) explored guest motion in alkanoic acid urea inclusion compounds using deuteron relaxation times. Their study utilized similar compounds like hexadecanoic acid-d31 in polycrystalline urea inclusion compounds, providing insights into molecular motion and interactions in such systems (Vold, Hoatson, & Subramanian, 1998).
Catalytic Oxidation of Glycerol
In the field of green chemistry, glycerol, which shares a structural similarity with glyceryl tri(hexadecanoate-d31), has been investigated as a starting material for high-value chemicals. Katryniok et al. (2011) discussed the oxidation of glycerol catalyzed by various metals, leading to valuable chemicals like dihydroxyacetone and mesoxalic acid (Katryniok et al., 2011).
Cross-Linked Polymers from Functionalized Triglycerides
The synthesis and properties of cross-linked polymers derived from functionalized triglycerides, like glyceryl tri(hexadecanoate-d31), have been studied by Zhao et al. (2008). Their research involved synthesizing various functionalized triglycerides and crosslinking them to form polymers with potential applications in materials science (Zhao, Zhang, Sun, & Hua, 2008).
Dietary Triacylglycerol Digestion and Bile Acid Status
The role of similar compounds in dietary triacylglycerol digestion and absorption has been researched, as in the study by Carnagey (2003). This study investigated the impact of cholylsarcosine on the absorption of dietary fatty acids and triacylglycerols in neonatal piglets, highlighting the physiological relevance of triacylglycerols in nutrition (Carnagey, 2003).
Lipid Membrane Studies
Glyceryl tri(hexadecanoate-d31) and related compounds have been used in studies of lipid membranes. For instance, Thewalt and Cushley (1987) examined the effects of n-alkanols on phospholipid/cholesterol membranes, contributing to our understanding of membrane dynamics and interactions (Thewalt & Cushley, 1987).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Glyceryl tri(hexadecanoate-d31) would likely be those involved in lipid metabolism. After lipolysis, the glycerol and fatty acids produced can enter pathways such as glycolysis, the citric acid cycle, and the electron transport chain to produce energy. Fatty acids can also be used in the synthesis of cell membranes and other important biomolecules .
Action Environment
The action, efficacy, and stability of Glyceryl tri(hexadecanoate-d31) would likely be influenced by various environmental factors. These could include the pH and enzymatic activity in the gastrointestinal tract (which could affect absorption), the presence of other compounds in the diet (which could affect distribution and metabolism), and individual genetic factors (which could affect all stages of ADME). The compound’s deuterated nature could also potentially affect its stability .
Safety and Hazards
Properties
IUPAC Name |
2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D2,41D2,42D2,43D2,44D2,45D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIQBQSYATKKL-JGBASCRPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(COC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H98O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
900.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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